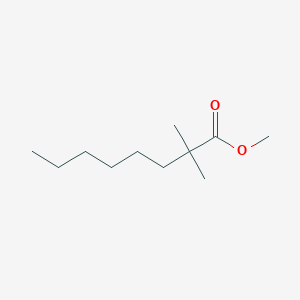

Methyl 2,2-dimethyloctanoate

Description

Properties

CAS No. |

14250-74-9 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

methyl 2,2-dimethyloctanoate |

InChI |

InChI=1S/C11H22O2/c1-5-6-7-8-9-11(2,3)10(12)13-4/h5-9H2,1-4H3 |

InChI Key |

BAKOMPNQDRRCQN-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)(C)C(=O)OC |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)OC |

Other CAS No. |

14250-74-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexyldecyl Dimethyloctanoate (C₂₆H₅₂O₂)

Glycidyl Neodecanoate (C₁₃H₂₂O₄)

- Structure: Epoxy-functional ester (oxiran-2-ylmethyl 2,2-dimethyloctanoate) .

- Properties :

- Applications: Key monomer in epoxy resins and stabilizers for PVC .

Vinyl Neodecanoate (C₁₂H₂₂O₂)

- Structure: Vinyl ester of 2,2-dimethyloctanoic acid (ethenyl 2,2-dimethyloctanoate) .

- Properties :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₁H₂₂O₂ | 186.29 | 116–118 (3 mm Hg) | Organic synthesis, polymers |

| Hexyldecyl dimethyloctanoate | C₂₆H₅₂O₂ | 396.69 | Not reported | Cosmetics, pharmaceuticals |

| Glycidyl neodecanoate | C₁₃H₂₂O₄ | 242.31 | 236.7 | Epoxy resins, PVC stabilizers |

| Vinyl neodecanoate | C₁₂H₂₂O₂ | 198.30 | 236.7 | Copolymers, coatings |

Research Findings and Functional Differences

- Steric Effects: this compound’s branching reduces enzymatic hydrolysis rates compared to linear esters, enhancing stability in hydrophobic matrices .

- Reactivity: Glycidyl neodecanoate’s epoxy group enables covalent bonding in thermosetting polymers, unlike the inert methyl ester .

Preparation Methods

Reaction Conditions and Optimization

-

Temperature: 60–100°C (below the boiling point of the ester, ~215°C).

-

Methanol-to-Acid Ratio: 2:1 to 5:1 molar excess of methanol ensures >95% conversion.

A representative protocol involves refluxing 2,2-dimethyloctanoic acid (1 mol) with methanol (3 mol) and sulfuric acid (2 wt%) in toluene for 8 hours. The water-toluene azeotrope is continuously removed, yielding this compound at 92% purity after distillation.

Grignard Reagent-Based Synthesis

An alternative route utilizes Grignard reagents to construct the branched alkyl chain prior to esterification. This method is advantageous for synthesizing structurally complex esters with high regioselectivity.

Stepwise Reaction Mechanism

-

Formation of the Grignard Reagent:

Reaction of 2-chloro-2-methyloctane with magnesium in tetrahydrofuran (THF) at 50–90°C generates the corresponding tert-octylmagnesium chloride. -

Carboxylation with Carbon Dioxide:

Introducing CO₂ at 35–45°C yields 2,2-dimethyloctanoate magnesium chloride. -

Esterification with Methyl Chloride:

Quenching the Grignard intermediate with methyl chloride in anhydrous THF produces this compound.

Key Data:

Transesterification from Other Esters

Transesterification offers a pathway to this compound from higher-boiling esters, facilitating purification. For example, butyl 2,2-dimethyloctanoate reacts with methanol in the presence of sodium methoxide to yield the methyl ester:

Optimal Conditions:

-

Catalyst: 0.5–1.5 wt% NaOCH₃.

-

Temperature: 70–80°C.

-

Methanol Excess: 4:1 molar ratio.

Purification and Isolation Techniques

Crude this compound requires purification to remove residual acids, alcohols, and isomers. Industrial methods prioritize crystallization and distillation:

Vacuum Distillation:

Industrial-Scale Production Methods

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

Q & A

Q. What are the established protocols for synthesizing methyl 2,2-dimethyloctanoate, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves esterification of 2,2-dimethyloctanoic acid with methanol under acid catalysis. Key steps include:

- Purification via fractional distillation or column chromatography to isolate the ester.

- Characterization using H NMR (e.g., methyl ester proton at δ 3.65–3.70 ppm) and GC-MS for purity validation .

- Reproducibility requires strict control of reaction conditions (temperature, catalyst concentration) and documentation of solvent sources, reagent grades, and instrumentation calibration .

Q. How should this compound be characterized to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- H NMR: Peaks for methyl groups (δ 0.85–1.10 ppm), ester carbonyl (δ 170–175 ppm in C NMR).

- IR: C=O stretch near 1740 cm.

- Chromatography : GC-MS retention time and mass fragmentation patterns to confirm molecular ion (M at m/z 186) .

- Purity Testing : Measure acid value (<0.5 mg KOH/g) and water content (<0.1% via Karl Fischer titration) .

Q. What are the critical parameters for optimizing yield in this compound synthesis?

- Methodological Answer :

- Catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid) impacts reaction rate and side-product formation.

- Molar ratio of methanol to carboxylic acid (≥3:1) to drive esterification equilibrium.

- Temperature control (60–80°C) to balance reaction speed and thermal degradation .

Advanced Research Questions

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?

- Methodological Answer :

- Stability Studies :

- Accelerated aging tests (40°C/75% RH for 6 months) with periodic sampling.

- HPLC or GC-MS to monitor hydrolysis products (2,2-dimethyloctanoic acid, methanol).

- Degradation Pathways : Hydrolysis is pH-dependent; use buffered solutions to assess susceptibility .

Q. What advanced chromatographic or spectroscopic techniques resolve contradictions in reported physical properties (e.g., boiling point discrepancies)?

- Methodological Answer :

- Boiling Point Validation : Use differential scanning calorimetry (DSC) for precise measurement under controlled pressure.

- Contradiction Analysis : Cross-reference purity data (e.g., acid value, GC-MS) to determine if impurities skew literature values .

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Simulate transition states for ester hydrolysis or transesterification.

- Solvent effects modeled via COSMO-RS to predict activation energies in non-polar vs. polar media .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing variability in synthetic yield data?

- Methodological Answer :

- Use ANOVA to compare batch-to-batch variability.

- Outlier detection via Grubbs’ test if yields deviate >2σ from the mean .

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?

- Methodological Answer :

- Include raw data in supplementary materials with detailed experimental conditions (solvent, temperature, instrument model).

- Discuss potential causes (e.g., solvent polarity, hydrogen bonding) in the "Results and Discussion" section .

Ethical and Reproducibility Considerations

Q. What minimal dataset must be included to ensure reproducibility of this compound research?

- Methodological Answer :

- Full synthetic procedure (catalyst loading, reaction time, purification steps).

- Raw spectroscopic data (NMR, IR) and chromatograms.

- Environmental conditions (humidity, light exposure) during storage .

Q. How can researchers address discrepancies between experimental and theoretical (e.g., PubChem) physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.